2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile
Overview
Description
6,7-Dihydro-5H-cyclopenta[c]pyridin-7-ylacetonitrile is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, as both the reagent and the catalyst .
Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[c]pyridin-7-ylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one analogues.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[c]pyridin-7-ylacetonitrile has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as inhibitors of various enzymes and receptors, making them candidates for drug development.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound has a similar fused ring system but differs in the position of the nitrile group.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is an oxidized analogue of 2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile.
Uniqueness
6,7-Dihydro-5H-cyclopenta[c]pyridin-7-ylacetonitrile is unique due to its specific ring fusion and the position of the nitrile group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile |
InChI |
InChI=1S/C10H10N2/c11-5-3-8-1-2-9-4-6-12-7-10(8)9/h4,6-8H,1-3H2 |
InChI Key |
JDQGEUWKYGVQJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CC#N)C=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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